6-NBDG
Overview
Description
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, commonly known as 6-NBDG, is a fluorescent nonhydrolyzable glucose analog. It is widely used in scientific research to monitor glucose uptake and transport in live cells. The compound is sensitive to its environment and typically displays excitation/emission maxima of approximately 465/540 nm, making it suitable for visualization using optical filters designed for fluorescein .
Mechanism of Action
6-NBDG, also known as D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)- or 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose, is a fluorescent glucose analogue . It has been widely used in research to monitor glucose uptake and transport in live cells .
Target of Action
The primary target of this compound is the glucose transport system in cells. It has been found that the cellular binding and uptake of this compound can occur independently of membrane glucose transporters .
Mode of Action
This compound is designed to mimic glucose, allowing it to be taken up by cells in a similar manner. Despite its structural similarity to glucose, it has been suggested that this compound may enter cells via a transporter-independent mechanism .
Biochemical Pathways
This compound is primarily involved in the glucose transport pathway. It is used as a tracer to monitor glucose uptake and transport, providing insights into cellular glucose metabolism .
Result of Action
The primary result of this compound action is the visualization of glucose uptake and transport in live cells. This can provide valuable information about cellular metabolism and the role of glucose in various cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the fluorescence of this compound is sensitive to its environment, with excitation/emission maxima typically displaying at around 465/540 nm . Additionally, factors such as cell type, glucose concentration, and experimental conditions can all influence the uptake and fluorescence of this compound .
Biochemical Analysis
Biochemical Properties
6-NBDG interacts with various biomolecules, primarily the glucose transporter GLUT1 . It binds to GLUT1 with a much higher affinity than glucose . This high binding affinity explains why this compound’s uptake is not efficiently displaced by glucose .
Cellular Effects
This compound has been used to monitor glucose uptake and transport in various types of cells, including astrocytes and skeletal muscle cells . It influences cell function by providing a means to visualize and quantify glucose transport and uptake .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the glucose transporter GLUT1 . It enters cells chiefly through GLUT1 . It has been suggested that 2-NBDG and this compound can bind and enter mammalian cells by transporter-independent mechanisms .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. For instance, the fluorescence intensity of this compound rapidly increases upon exposure to cells but fails to increase after 15–30 minutes of exposure .
Metabolic Pathways
This compound is involved in the glucose metabolic pathway. It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the glucose transporter GLUT1 . It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the localization of the glucose transporter GLUT1 . Specific studies detailing the subcellular localization of this compound are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose involves the reaction of 6-deoxyglucose with 7-nitrobenz-2-oxa-1,3-diazol-4-ylamine. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is usually stored at low temperatures and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose primarily undergoes substitution reactions due to the presence of the nitrobenz-2-oxa-1,3-diazol-4-yl group. It does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose include organic solvents, acids, and bases. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products .
Major Products Formed
The major products formed from the reactions of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose are typically substituted glucose analogs. These products retain the fluorescent properties of the parent compound, making them useful for various analytical applications .
Scientific Research Applications
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose has a wide range of scientific research applications:
Comparison with Similar Compounds
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose is often compared with other fluorescent glucose analogs such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Deoxyglucose (2-NBDG). While both compounds are used to monitor glucose uptake, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose is preferred for its higher fluorescence intensity and stability . Other similar compounds include 3-O-Methylglucose and 2-Deoxyglucose, which are used in different contexts for studying glucose metabolism .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910836 | |
Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108708-22-1 | |
Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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